Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation.
Brand Name:
Vulcanchem
CAS No.:
3637-26-1
VCID:
VC20877690
InChI:
InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3
SMILES:
CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]
Molecular Formula:
C11H21NO5S
Molecular Weight:
279.36 g/mol
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
CAS No.: 3637-26-1
Cat. No.: VC20877690
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation. |
|---|---|
| CAS No. | 3637-26-1 |
| Molecular Formula | C11H21NO5S |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 |
| Standard InChI Key | BCAIDFOKQCVACE-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] |
| Canonical SMILES | CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] |
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